molecular formula C10H9ClN6O3 B11099892 4-amino-N'-{[(3-chlorophenyl)carbamoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-{[(3-chlorophenyl)carbamoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11099892
M. Wt: 296.67 g/mol
InChI Key: YYPLGXMYILLXNI-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is a complex organic compound featuring a unique structure that includes an oxadiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the chlorophenyl group. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, the compound is explored for its potential use as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and chlorophenyl-containing compounds. Examples include:

Uniqueness

(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is unique due to its specific combination of an oxadiazole ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9ClN6O3

Molecular Weight

296.67 g/mol

IUPAC Name

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C10H9ClN6O3/c11-5-2-1-3-6(4-5)14-10(18)19-16-8(12)7-9(13)17-20-15-7/h1-4H,(H2,12,16)(H2,13,17)(H,14,18)

InChI Key

YYPLGXMYILLXNI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)O/N=C(/C2=NON=C2N)\N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)ON=C(C2=NON=C2N)N

Origin of Product

United States

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